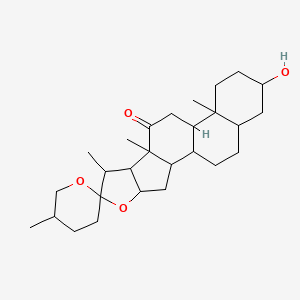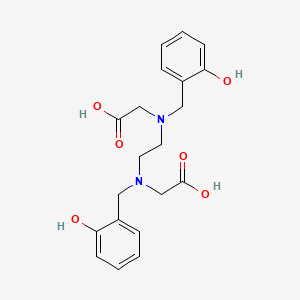
Hécogénine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hecogenin has a wide range of scientific research applications:
Mécanisme D'action
- By inhibiting UGTs, hecogenin affects the conjugation of drugs and other xenobiotics, potentially altering their pharmacokinetics and bioavailability .
- By modulating UGTs, hecogenin may impact the metabolism of drugs and other compounds, leading to altered therapeutic effects or toxicity .
- Hecogenin’s inhibition of UGTs disrupts this pathway, potentially influencing drug efficacy and safety .
- Overall, hecogenin’s pharmacokinetic properties impact its availability and potential interactions with other drugs .
- The molecular and cellular effects of hecogenin are context-dependent:
- Environmental factors, such as diet, co-administered drugs, and disease states, can influence hecogenin’s action:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Hecogenin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to act as an antagonist to BACE-1, a β-site amyloid precursor cleaving enzyme involved in the formation of amyloidal plaques .
Cellular Effects
Hecogenin has been observed to exert various effects on cellular processes. For example, it has been found to inhibit reactive oxygen species production and induce cell cycle arrest and senescence in the A549 human lung cancer cell line . It also has anti-inflammatory properties, inhibiting hyperalgesia development when induced with carrageenan .
Molecular Mechanism
The molecular mechanism of Hecogenin involves binding interactions with biomolecules and changes in gene expression . In molecular docking studies, Hecogenin has shown a promising binding affinity towards the BACE-1 protein receptor for Alzheimer’s disease . The Hecogenin–BACE-1 protein complex was found to be stable after 30 ns of MD simulation, indicating its substantial stability .
Temporal Effects in Laboratory Settings
While specific temporal effects of Hecogenin in laboratory settings are not extensively documented, its broad spectrum of pharmacological applications suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, Hecogenin has shown significant antiulcerogenic effects at dosages of 5, 10, and 20 mg/kg in models of gastric lesions induced by ischemia and reperfusion .
Metabolic Pathways
As a steroidal saponin, it is likely involved in the steroid biosynthesis pathway
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'hécogenine peut être synthétisée par différentes voies chimiques. Une méthode courante consiste à hydrolyser les glycosides stéroïdiens pour obtenir des sapogénines, y compris l'hécogenine . Le processus implique généralement l'utilisation de conditions d'hydrolyse acide ou basique. Par exemple, l'hydrolyse des glycosides stéroïdiens avec de l'acide chlorhydrique ou de l'hydroxyde de sodium peut produire de l'hécogenine .
Méthodes de production industrielle
La production industrielle de l'hécogenine implique souvent l'extraction de sources naturelles, telles que l'Agave sisalana. Le processus comprend l'extraction des sapogénines de la matière végétale, suivie d'étapes de purification pour isoler l'hécogenine . L'utilisation de la chromatographie liquide haute performance (HPLC) et de la chromatographie sur couche mince haute performance (HPTLC) sont des techniques courantes pour la purification et la quantification de l'hécogenine .
Analyse Des Réactions Chimiques
Types de réactions
L'hécogenine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure de l'hécogenine afin de produire des dérivés ayant des propriétés pharmacologiques différentes.
Réactifs et conditions courants
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'hécogenine, tels que l'acétate d'hécogenine et d'autres composés stéroïdiens modifiés .
Applications de la recherche scientifique
L'hécogenine a une large gamme d'applications de recherche scientifique :
Mécanisme d'action
L'hécogenine exerce ses effets par le biais de diverses cibles et voies moléculaires :
Anti-inflammatoire : L'hécogenine inhibe la production de cytokines pro-inflammatoires comme le facteur de nécrose tumorale alpha (TNF-alpha) et réduit l'activité d'enzymes comme la myeloperoxydase (MPO).
Neuroprotectrice : Elle agit comme un antagoniste de la BACE-1, réduisant la formation de plaques amyloïdes dans le cerveau, qui sont associées à la maladie d'Alzheimer.
Antifongique : L'hécogenine perturbe l'intégrité de la membrane cellulaire des cellules fongiques, ce qui conduit à leur mort.
Comparaison Avec Des Composés Similaires
L'hécogenine est unique parmi les saponines stéroïdiennes en raison de son large spectre d'activités pharmacologiques. Des composés similaires incluent :
Diosgénine : Une autre saponnine stéroïdienne utilisée comme précurseur pour la synthèse des stéroïdes.
Sarsasapogenine : Connue pour ses propriétés anti-inflammatoires et neuroprotectrices, la sarsasapogenine est une autre saponnine stéroïdienne ayant des applications en médecine.
L'hécogenine se distingue par ses puissants effets neuroprotecteurs et son rôle de précurseur dans la synthèse de divers médicaments stéroïdiens .
Propriétés
IUPAC Name |
16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-22,24,28H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRLLFJMZLYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859377 | |
| Record name | 3-Hydroxyspirostan-12-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-55-0 | |
| Record name | hecogenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of hecogenin is C27H42O4, and its molecular weight is 430.6 g/mol. []
A: Hecogenin possesses a steroid nucleus with a spirostan structure, featuring a ketone group at C-12 and a hydroxyl group at C-3. [, , ]
A: Researchers frequently employ techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Ultra Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF/MS), and High Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD) to identify and quantify hecogenin. [, , , , ]
A: Hecogenin exhibits a diverse range of pharmacological activities, including anti-inflammatory, anti-arthritic, anticancer, anti-hyperalgesic, and cardioprotective effects. [, , , , , , ]
A: Research suggests that hecogenin suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-12, and inhibits myeloperoxidase activity, thereby mitigating inflammatory responses. [, , ]
A: Studies indicate that hecogenin inhibits reactive oxygen species production, induces cell cycle arrest at the G0/G1 phase, and promotes senescence in cancer cells, contributing to its anticancer potential. [, , ]
A: Yes, hecogenin has been shown to interact with several molecular targets. For instance, it acts as an inhibitor of UDP-glucuronosyltransferase 1A4 (UGT1A4). [] It has also been explored as a potential inhibitor of β-site amyloid precursor cleaving enzyme (BACE-1), which is implicated in Alzheimer's disease. [] Additionally, computational studies suggest hecogenin could inhibit ribosomal protein S6 kinase 1 (S6K1), a target for cancer therapy. [] Further, research indicates its potential to interact with filarial β-tubulin protein, suggesting antifilarial properties. []
A: Research suggests that hecogenin acetate exhibits anti-hyperalgesic effects, potentially by modulating spinal cord-inhibitory mechanisms and cytokine pathways. [, ] Studies show it can inhibit mechanical hyperalgesia induced by various agents and reduce pro-inflammatory cytokine levels, such as IL-1β. [, ] Further, it was observed that hecogenin acetate's antinociceptive effect is mediated by opioid receptors and endogenous analgesic mechanisms. []
A: Given its diverse pharmacological activities, hecogenin holds promise as a potential therapeutic agent for various conditions, including: * Inflammatory diseases: Rheumatoid arthritis, ulcerative colitis, atopic dermatitis [, , , ] * Cancer: Lung cancer and other types [, , , , ] * Neurodegenerative diseases: Alzheimer's disease [] * Pain management: Inflammatory pain [, ] * Cardiovascular diseases: Myocardial infarction [] * Parasitic infections: Lymphatic filariasis []
A: While hecogenin itself is not a marketed drug, it serves as a crucial starting material for synthesizing steroidal drugs, including corticosteroids like dexamethasone. [, ]
ANone: Further research is needed to fully elucidate the following aspects of hecogenin:
* **Pharmacokinetics/Pharmacodynamics:** A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans is crucial for clinical translation. []* **Toxicity and Safety:** While some studies indicate a favorable safety profile, long-term toxicity studies are necessary to assess potential adverse effects. []* **Drug Delivery and Targeting:** Developing efficient drug delivery systems to enhance its bioavailability and target specific tissues could improve its therapeutic efficacy. []* **Resistance:** Further research is needed to understand potential resistance mechanisms that may emerge with prolonged use. []A: Sustainable practices for hecogenin extraction and utilization are crucial. Research is exploring alternative extraction methods, such as electrocoagulation, to minimize environmental impact and potentially separate valuable secondary metabolites like hecogenin from plant material. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)


![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)
![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)





![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)
